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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

Cat. No.: B082822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Phenylguanidine carbonate. Due to the limited availability of publicly accessible, specific

experimental spectra for this compound, this document outlines the expected spectroscopic

characteristics based on its chemical structure, supported by general principles of NMR, IR,

and MS spectroscopy. Detailed experimental protocols for acquiring such data are also

provided to guide researchers in their own analytical work.

Compound Overview
Compound Name: 1-Phenylguanidine carbonate

CAS Number: 14018-90-7

Molecular Formula: C₈H₁₁N₃O₃ (for the 1:1 salt)

Molecular Weight: 197.19 g/mol (for the 1:1 salt)

Structure:

(Note: 1-Phenylguanidine carbonate is a salt and can exist in different stoichiometric ratios,

most commonly as a 2:1 salt of phenylguanidinium to carbonate.)
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Spectroscopic Data
While specific, verified spectral data for 1-Phenylguanidine carbonate is not readily available

in public databases, the following tables summarize the expected signals based on the known

structure and general spectroscopic principles. These tables are intended to serve as a

reference for the analysis of experimentally obtained spectra.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.2 - 7.5 Multiplet 5H
Aromatic protons

(C₆H₅)

Broad singlet 5H

NH and NH₂ protons

of the guanidinium

group and potentially

water

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~ 160 - 165 Guanidinium carbon (C=N)

~ 160 - 170 Carbonate carbon (CO₃²⁻)

~ 135 - 140 Aromatic C1 (ipso-carbon attached to NH)

~ 128 - 130 Aromatic C3/C5 (meta-carbons)

~ 120 - 125 Aromatic C4 (para-carbon)

~ 118 - 122 Aromatic C2/C6 (ortho-carbons)

2.2. Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad
N-H stretching vibrations

(guanidinium NH and NH₂)

~ 3050 Medium Aromatic C-H stretching

~ 1660 Strong
C=N stretching of the

guanidinium group

~ 1600, ~1480 Medium-Strong Aromatic C=C stretching

~ 1440 Strong
C-O stretching of the

carbonate ion

880 - 800 Medium-Strong
Out-of-plane C-H bending

(aromatic)

2.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Ion

136.087 [C₇H₁₀N₃]⁺ (protonated 1-phenylguanidine)

271.167
[2(C₇H₉N₃) + H]⁺ (protonated dimer of 1-

phenylguanidine)

Note: In Electrospray Ionization Mass Spectrometry (ESI-MS), the carbonate salt would likely

dissociate, and the primary observed ion would be the protonated form of 1-phenylguanidine.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

solid organic compound like 1-Phenylguanidine carbonate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 1-Phenylguanidine carbonate.

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or

D₂O). The choice of solvent is crucial for solubility and to avoid interfering signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

Set an appropriate number of scans, which will be significantly higher than for ¹H NMR

due to the low natural abundance of ¹³C.

A relaxation delay (e.g., 1-2 seconds) should be used.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1-Phenylguanidine carbonate with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum to yield

the final IR spectrum.

3.3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source.

Sample Preparation:
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Prepare a stock solution of 1-Phenylguanidine carbonate in a suitable solvent (e.g.,

methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote

protonation.

Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography system.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500

Da).

Data Processing:

The acquired data is processed to generate a mass spectrum showing the relative

abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like 1-Phenylguanidine carbonate.
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Spectroscopic Analysis Workflow for 1-Phenylguanidine Carbonate
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Caption: Workflow for the spectroscopic characterization of 1-Phenylguanidine carbonate.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of 1-Phenylguanidine Carbonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082822#spectroscopic-data-of-1-phenylguanidine-
carbonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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